molecular formula C10H18N4 B1438769 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine CAS No. 1092287-76-7

1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine

Cat. No.: B1438769
CAS No.: 1092287-76-7
M. Wt: 194.28 g/mol
InChI Key: VYBXHVUUKWBHOU-UHFFFAOYSA-N
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Description

The compound “1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine” is a chemical compound with the molecular weight of 296.8 . It is also known as 1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-2-yl)-1H-pyrazol-4-amine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound includes a triazoloazepine ring attached to a propylamine group . The InChI code for this compound is 1S/C13H20N6.ClH/c1-13(2,19-9-10(14)8-15-19)12-17-16-11-6-4-3-5-7-18(11)12;/h8-9H,3-7,14H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.8 . The InChI code for this compound is 1S/C13H20N6.ClH/c1-13(2,19-9-10(14)8-15-19)12-17-16-11-6-4-3-5-7-18(11)12;/h8-9H,3-7,14H2,1-2H3;1H .

Scientific Research Applications

Applications in Agriculture and Medicine

Triazole derivatives are significant in both agriculture and medicine, serving as raw materials for the synthesis of products such as pharmaceuticals, pesticides, and dyes. They are known for their use in producing agricultural chemicals, including fungicides, insecticides, and plant growth regulators, due to their ability to protect plants and enhance growth. In medicine, triazole compounds form the basis of drugs with antimicrobial and cardioprotective effects, showcasing their versatility and importance in developing new therapeutic agents (Nazarov et al., 2021).

Development of New Pharmaceuticals

The exploration and patenting of novel triazole derivatives between 2008 and 2011 underline the continuous interest in this class of compounds. These derivatives have been investigated for their potential as new drugs with various biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The success of triazoles in the pharmaceutical market drives the research and development of new synthetic methods and biological evaluations to find new uses for these compounds (Ferreira et al., 2013).

Advanced Organic Synthesis

The synthesis of 1,2,3-triazoles through various routes, including the eco-friendly copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlights the importance of triazole rings in organic chemistry. These processes demonstrate the versatility of triazoles in drug discovery, material science, and beyond. The emphasis on eco-friendly methods marks a significant trend towards sustainable chemistry, with triazoles playing a central role in this development (de Souza et al., 2019).

Antibacterial Applications

The antibacterial activity of triazole-containing hybrids, particularly against Staphylococcus aureus, showcases the potential of triazoles in addressing antibiotic resistance. The dual or multiple mechanisms of action offered by these compounds, including inhibition of critical bacterial proteins, present a promising avenue for developing new antibacterial agents (Li & Zhang, 2021).

Properties

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-8(11)10-13-12-9-6-4-3-5-7-14(9)10/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBXHVUUKWBHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NN=C2N1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
Reactant of Route 2
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
Reactant of Route 3
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
Reactant of Route 4
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
Reactant of Route 5
Reactant of Route 5
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
Reactant of Route 6
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine

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